molecular formula C20H15NO3 B2900260 2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl nicotinate CAS No. 886130-75-2

2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl nicotinate

Cat. No.: B2900260
CAS No.: 886130-75-2
M. Wt: 317.344
InChI Key: SDVPJCSJOMDNPK-UHFFFAOYSA-N
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Description

2-([1,1’-Biphenyl]-4-yl)-2-oxoethyl nicotinate is an organic compound that belongs to the class of nicotinates It is characterized by the presence of a biphenyl group attached to a nicotinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,1’-Biphenyl]-4-yl)-2-oxoethyl nicotinate typically involves the esterification of nicotinic acid with 2-([1,1’-Biphenyl]-4-yl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

On an industrial scale, the production of 2-([1,1’-Biphenyl]-4-yl)-2-oxoethyl nicotinate can be achieved through a continuous flow process. This method involves the use of automated reactors that allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The continuous flow process enhances the efficiency and yield of the synthesis while minimizing the production of by-products .

Chemical Reactions Analysis

Types of Reactions

2-([1,1’-Biphenyl]-4-yl)-2-oxoethyl nicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

Scientific Research Applications

2-([1,1’-Biphenyl]-4-yl)-2-oxoethyl nicotinate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)-2-oxoethyl nicotinate involves its interaction with specific molecular targets. The compound is known to bind to nicotinic acetylcholine receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to changes in neurotransmitter release, cellular signaling, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-([1,1’-Biphenyl]-4-yl)-2-oxoethyl nicotinate is unique due to its biphenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other nicotinates and contributes to its specific applications in research and industry.

Properties

IUPAC Name

[2-oxo-2-(4-phenylphenyl)ethyl] pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO3/c22-19(14-24-20(23)18-7-4-12-21-13-18)17-10-8-16(9-11-17)15-5-2-1-3-6-15/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDVPJCSJOMDNPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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